
1-(Morpholine-4-sulfonyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholine-4-sulfonyl)propan-2-amine is an organic compound with the molecular formula C₇H₁₆N₂O₃S. This compound features a morpholine ring, a sulfonyl group, and an amine group, making it a versatile molecule in various chemical and biological applications. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholine-4-sulfonyl)propan-2-amine typically involves the reaction of morpholine with sulfonyl chloride, followed by the introduction of a propan-2-amine group. One common method includes:
Step 1: Reacting morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride.
Step 2: Reacting the resulting morpholine-4-sulfonyl chloride with propan-2-amine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholine-4-sulfonyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form different derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include sulfonic acids.
- Reduction products include secondary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(Morpholine-4-sulfonyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-sulfonyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Morpholine: A simpler analog without the sulfonyl and propan-2-amine groups.
Piperidine: Another heterocyclic amine with similar applications but different chemical properties.
Pyrrolidine: A five-membered ring analog with distinct reactivity.
Uniqueness: 1-(Morpholine-4-sulfonyl)propan-2-amine is unique due to the presence of both the sulfonyl and amine groups, which confer specific reactivity and interaction capabilities. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H16N2O3S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-morpholin-4-ylsulfonylpropan-2-amine |
InChI |
InChI=1S/C7H16N2O3S/c1-7(8)6-13(10,11)9-2-4-12-5-3-9/h7H,2-6,8H2,1H3 |
InChI Key |
CQGHTCNDFSVHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)N1CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



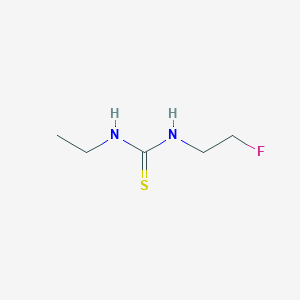
![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)

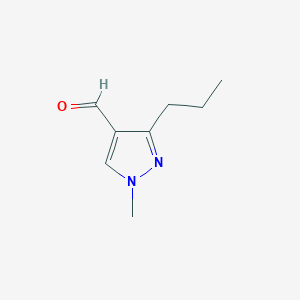
![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
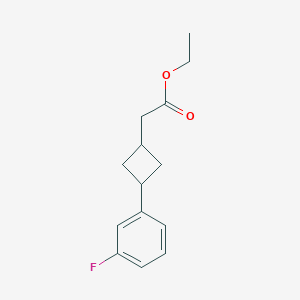
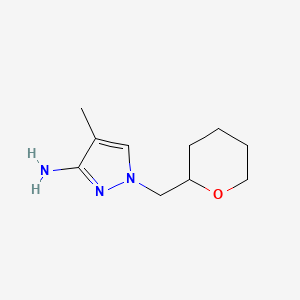
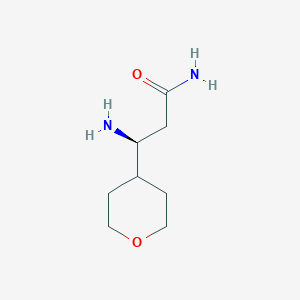
![2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13319489.png)
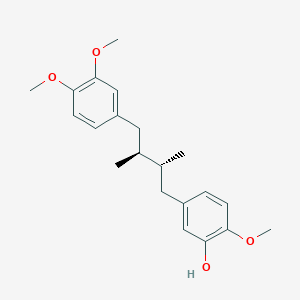
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)
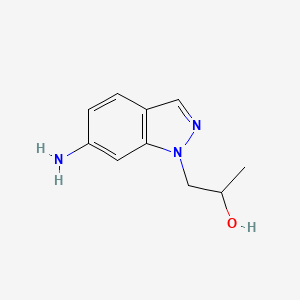
![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
